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Compound of Interest

Compound Name: avenic acid A

Cat. No.: B1255293 Get Quote

Executive Summary: Avenic acid A is a non-proteinogenic amino acid belonging to the mugineic acid family of phytosiderophores. First identified in t

exudates of oats (Avena sativa), its primary biological role is to chelate ferric iron (Fe³⁺) in the soil, thereby solubilizing it for uptake by graminaceous 

family) plants. Early research was pivotal in elucidating its chemical nature, biosynthetic pathway, and mechanism of action in plant iron acquisition. T

provides a technical overview of these foundational studies, detailing the experimental protocols used and summarizing key findings to serve as a res

researchers in plant biology, biochemistry, and metal homeostasis.

Discovery and Biological Function
The concept of iron-solubilizing compounds secreted by oat roots under iron-deficient conditions was first proposed in the early 1970s.[1] Subsequen

led to the isolation and structural determination of avenic acid A from oat root washings.[1] It was identified as a key player in the "Strategy II" iron ac

system employed by grasses.

This strategy involves the synthesis and secretion of phytosiderophores, which are high-affinity chelators for Fe³⁺. Avenic acid A acts as a hexadend

meaning it uses six points of attachment to bind to the iron ion, forming a stable Fe(III)-avenic acid A complex.[1] This chelation process is crucial in 

where iron bioavailability is extremely low due to the formation of insoluble ferric hydroxides. While highly specific for Fe³⁺, avenic acid A can also ch

divalent and trivalent metal ions.[1]

Biosynthesis of Avenic Acid A
Early isotopic labeling studies were fundamental in deciphering the biosynthetic pathway of avenic acid A. The entire carbon and nitrogen skeleton o

molecule was found to be derived from L-methionine. The currently accepted pathway, established through these early experiments, proceeds throug

intermediate 2'-deoxymugineic acid (DMA).[2]

The proposed biosynthetic pathway is as follows: L-methionine → S-adenosylmethionine → Nicotianamine → 3''-keto-azetidine-3-carboxylic acid → 2

deoxymugineic acid (DMA) → Avenic Acid A

The synthesis is tightly regulated by the iron status of the plant; iron deficiency strongly upregulates the expression of genes encoding the biosyntheti

leading to increased production and secretion of avenic acid A.[2]

Biosynthetic Pathway of Avenic Acid A.

Mechanism of Iron Uptake
Once the stable Fe(III)-avenic acid A complex is formed in the rhizosphere (the soil region directly influenced by root secretions), it is transported into

epidermal cells. This transport is mediated by specific plasma membrane proteins.[1] Early research pointed towards the Yellow Stripe1/Yellow Stripe

(YS1/YSL) family of transporters as being responsible for this uptake.[1] The founding member of this family, ZmYS1 from maize, was the first transpo

identified that could move the intact Fe(III)-phytosiderophore complex across the cell membrane.[1]

Iron Uptake Workflow in Graminaceous Plants.

Key Experimental Protocols and Data
The elucidation of the avenic acid A biosynthetic pathway heavily relied on stable isotope labeling experiments. These studies provided definitive evi

methionine as the sole precursor.
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A foundational study involved feeding isotopically labeled precursors to iron-deficient oat plants (Avena sativa L. cv Amuri II) and analyzing the resulti

acid A.[2][3]

Plant Cultivation: Oat seedlings were grown hydroponically in a complete nutrient solution until iron deficiency symptoms (chlorosis) appeared. This

achieved by omitting iron from the nutrient solution.

Precursor Feeding: The roots of the iron-deficient plants were submerged in a solution containing either L-methionine-1-¹³C or D,L-methionine-3,3,4

defined period (e.g., 24-48 hours).

Collection of Root Exudates: After the feeding period, the roots were thoroughly washed with deionized water to collect the secreted phytosideroph

Isolation and Purification: The root washings were collected and subjected to a series of chromatographic steps. This typically involved passing the

through a cation-exchange resin column (e.g., Dowex 50W X8), eluting with an ammonia solution, followed by further purification using anion-excha

chromatography and/or preparative paper chromatography.

Analysis: The purified samples containing avenic acid A and the intermediate 2'-deoxymugineic acid were analyzed using ¹³C-NMR and ²H-NMR s

to determine the positions and extent of isotope incorporation.

While early papers often focused on structural elucidation rather than precise quantification of yields or kinetics, the NMR results provided clear quant

evidence of precursor incorporation. The key findings from these experiments are summarized below.[2]

Isotopic Precursor Analyte Key Quantitative Finding Implication

L-methionine-1-¹³C Avenic Acid A
Three molecules of L-methionine were

incorporated.

Confirms L-methionine as the sole

building block for the entire carbon-

nitrogen skeleton.

D,L-methionine-3,3,4,4-d₄ 2'-deoxymugineic acid
All deuterium atoms from the three

methionine precursors were retained.

The C-4 position of the azetidine ring

remains saturated during DMA

synthesis.

D,L-methionine-3,3,4,4-d₄ Avenic Acid A
One deuterium atom at the C-4 position

was lost.

Suggests a hydroxylation or oxidatio

step at the C-4 position occurs during

the conversion of DMA to avenic acid

digraph "Isotope Labeling Experimental Workflow" {

graph [fontname="Arial", fontsize=12, label="Workflow for Biosynthetic Pathway Elucidation", labelloc=t, width

node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15, fillcolor="#FFFFFF", fontcolor="#

edge [fontname="Arial", fontsize=10, color="#4285F4"];

start [label="Cultivate Oats in\nFe-deficient medium", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF

feed [label="Feed roots with\nlabeled L-Methionine\n(¹³C or ²H)"];

collect [label="Collect root exudates"];

purify [label="Isolate & Purify\nAvenic Acid A via\nChromatography"];

analyze [label="Analyze via\n¹³C-NMR & ²H-NMR"];

end [label="Determine Isotope\nIncorporation Pattern", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124

start -> feed;

feed -> collect;

collect -> purify;

purify -> analyze;

analyze -> end;

}
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Isotope Labeling Experimental Workflow.

Conclusion
The early research on avenic acid A laid a robust foundation for understanding plant iron nutrition, particularly in essential cereal crops. Through eleg

experiments involving isotopic labeling and structural analysis, scientists were able to identify its role as a phytosiderophore, delineate its biosynthetic

from L-methionine, and propose a mechanism for its role in iron uptake. This knowledge not only advanced the field of plant physiology but also has b

implications for agricultural science, including the potential for developing crops with enhanced iron uptake efficiency for cultivation in nutrient-poor so

principles of metal chelation and transport discovered in this system continue to be relevant in various biological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific e

setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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